Atorvastatin Lactam Methyl Ester

Catalog No.
S822862
CAS No.
1795790-02-1
M.F
C34H37FN2O6
M. Wt
588.676
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atorvastatin Lactam Methyl Ester

CAS Number

1795790-02-1

Product Name

Atorvastatin Lactam Methyl Ester

IUPAC Name

methyl (3R,5R)-7-[5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

Molecular Formula

C34H37FN2O6

Molecular Weight

588.676

InChI

InChI=1S/C34H37FN2O6/c1-22(2)34(32(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)31(24-14-16-25(35)17-15-24)37(33(34)42)19-18-27(38)20-28(39)21-29(40)43-3/h4-17,22,27-28,38-39H,18-21H2,1-3H3,(H,36,41)/t27-,28-,34?/m1/s1

InChI Key

YNGOMPIJVFEMSM-VNPSQQOISA-N

SMILES

CC(C)C1(C(=C(N(C1=O)CCC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Synonyms

(βR,δR)-5-(4-Fluorophenyl)-2,3-dihydro-β,δ-dihydroxy-3-(1-methylethyl)-2-oxo-4-phenyl-3-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid Methyl Ester

Atorvastatin Lactam Methyl Ester (CAS 1795790-02-1) is a highly specific analytical reference standard utilized in pharmaceutical quality control. Structurally, it is a derivative of the cholesterol-lowering API Atorvastatin, characterized by the formation of a pyrrolidone lactam ring via intramolecular cyclization and a methyl ester at the C7 position [1]. In procurement contexts, this compound is essential for validating stability-indicating assays, specifically tracking photolytic and solvolytic degradation pathways to ensure final drug formulations comply with stringent regulatory thresholds (typically <0.1% for unknown/known individual impurities) [2].

Substituting Atorvastatin Lactam Methyl Ester with related in-class compounds—such as Atorvastatin Lactam (sodium salt), Atorvastatin Methyl Ester, or Atorvastatin Lactone—fundamentally compromises analytical method validation [1]. These comparators lack either the specific C7 methyl ester group or the pyrrolidone lactam ring, which drastically alters their hydrophobicity, HPLC retention times, and mass spectrometric fragmentation patterns [2]. Using an incorrect structural analog prevents the accurate calibration of relative response factors (RRF) and limit of quantification (LOQ) assays, leading to non-compliant batch releases, misidentified degradation peaks, and failed stability studies in regulatory audits [1].

Exact Mass Differentiation for LC-MS/MS Impurity Profiling

In mass spectrometric impurity profiling, Atorvastatin Lactam Methyl Ester provides a precise monoisotopic mass corresponding to the formula C34H37FN2O6 (MW: 588.68 g/mol) [1]. This allows for unambiguous quantitative differentiation from the parent Atorvastatin (MW: 558.65 g/mol) and the unesterified Atorvastatin Lactam sodium salt (MW: 596.66 g/mol). Utilizing this specific reference standard enables the calibration of exact m/z transitions in LC-MS/MS, preventing false-positive quantification of overlapping degradation products[2].

Evidence DimensionMolecular Weight / Precursor Mass
Target Compound Data588.68 g/mol (C34H37FN2O6)
Comparator Or BaselineAtorvastatin API (558.65 g/mol)
Quantified Difference+30.03 g/mol mass shift
ConditionsLC-MS/MS method development

Exact mass differentiation is mandatory for LC-MS/MS method development, ensuring no cross-talk or false positive quantification between different atorvastatin degradation products.

Reverse-Phase HPLC Retention Shift via Hydrophobic Modification

The dual structural modifications in Atorvastatin Lactam Methyl Ester—intramolecular lactamization and C7 methyl esterification—eliminate the ionizable carboxylic acid present in the parent API [1]. This fundamentally alters its partition coefficient, resulting in a significantly stronger retention on C18 reverse-phase HPLC columns compared to Atorvastatin. Procurement of this exact standard is required to establish accurate relative response factors (RRF) and define the specific retention time window for this photodegradation product during stability-indicating assay validation [2].

Evidence DimensionChromatographic Polarity / Retention Behavior
Target Compound DataNon-ionizable, highly hydrophobic (lactam + methyl ester)
Comparator Or BaselineAtorvastatin API (ionizable carboxylic acid / calcium salt)
Quantified DifferenceElimination of pH-dependent ionization at C7
ConditionsReverse-phase C18 HPLC

Guaranteed baseline separation and accurate RRF calibration are critical for QA/QC labs to quantify this specific degradation product without peak interference from the main API.

Specificity as a Photolytic and Solvolytic Degradation Marker

While impurities like desfluoro-atorvastatin represent synthetic byproducts, Atorvastatin Lactam Methyl Ester serves as a specific quantitative marker for combined environmental stress[1]. It specifically tracks the photodegradation of the pyrrole ring into a lactam, coupled with esterification often occurring in methanolic solutions. Procuring this standard allows QA/QC laboratories to accurately quantify this specific degradation pathway, ensuring compliance with ICH guidelines that mandate the tracking of individual degradation products exceeding the 0.1% threshold[2].

Evidence DimensionDegradation Pathway Specificity
Target Compound DataTracks combined photolytic/methanolic stress
Comparator Or BaselineDesfluoro-atorvastatin (tracks raw material/synthetic impurity)
Quantified DifferenceDifferentiates environmental degradation from synthetic carryover
ConditionsICH stability stress testing (UV light + solvent exposure)

Procuring this standard allows laboratories to pinpoint the exact environmental vulnerabilities of a formulation rather than conflating degradation with synthetic manufacturing errors.

Stability-Indicating HPLC Method Validation

Procured as a spiked reference standard to prove that a QA/QC method can baseline-resolve photolytic and solvolytic degradation products from the main Atorvastatin peak during accelerated stability testing [1].

LC-MS/MS Impurity Profiling and Pharmacopeial Compliance

Utilized to calibrate mass spectrometers for the exact detection of the C34H37FN2O6 precursor mass, ensuring API batches meet stringent ICH Q3A/Q3B guidelines for unknown/known impurities [2].

Forced Degradation and Formulation Compatibility Studies

Employed as a known marker to map the degradation pathways of Atorvastatin formulations when exposed to UV light or methanolic excipient interactions over time, guiding optimal excipient selection [1].

XLogP3

4.3

Dates

Last modified: 04-14-2024

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